4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the alkylation of 1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the reaction of 1,2,4-triazole with 4-chlorobutanoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazole derivatives
Scientific Research Applications
4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: The triazole ring imparts unique properties to the compound, making it useful in the design of coordination polymers and metal-organic frameworks.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of butanoic acid.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring attached to a diphenylpropanone structure.
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Features a triazole ring with a butane-dione backbone.
Uniqueness
4-(dimethyl-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to its specific combination of a triazole ring and a butanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-9-7(2)11(10-6)5-3-4-8(12)13/h3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCTAGIRAPXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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